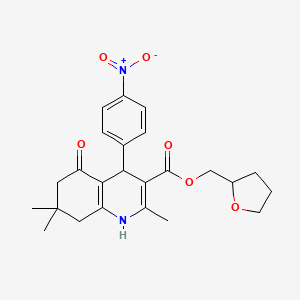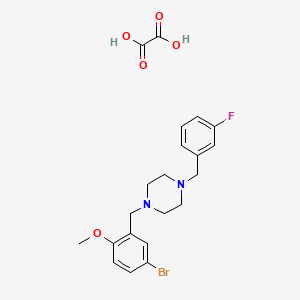![molecular formula C18H28ClNO B5134574 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5134574.png)
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as a synthetic cannabinoid and is used for scientific research purposes. This compound has gained popularity among researchers due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in various physiological processes such as pain sensation, appetite, and immune function. Activation of these receptors by cannabinoids leads to the release of neurotransmitters and other signaling molecules, which can have both beneficial and harmful effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine are complex and depend on various factors such as dose, route of administration, and individual variability. Some of the reported effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. These effects are similar to those observed with other cannabinoids and are thought to be mediated by the activation of CB1 and CB2 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine in lab experiments is its potent and selective activity at the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the confounding effects of other signaling pathways. However, one of the limitations of using this compound is the lack of information on its long-term effects and potential toxicity. Further research is needed to fully understand the safety profile of this compound.
Direcciones Futuras
There are several future directions for research on 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine. One area of interest is the potential therapeutic applications of cannabinoids in the treatment of various diseases. Research in this area could lead to the development of new drugs that target the endocannabinoid system. Another future direction is the investigation of the long-term effects and potential toxicity of this compound. This information is essential for the safe and effective use of this compound in scientific research. Additionally, further research is needed to fully understand the signaling pathways and physiological processes involved in cannabinoid receptor activation. This could lead to the development of new drugs that target these pathways for therapeutic purposes.
Métodos De Síntesis
The synthesis of 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine involves the reaction of 4-chloro-3,5-dimethylphenol with 1-bromopentane in the presence of sodium hydride. The resulting intermediate is then treated with piperidine to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine is used for scientific research purposes as a synthetic cannabinoid. It is commonly used to study the endocannabinoid system and its role in various physiological processes. This compound is also used to investigate the potential therapeutic applications of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and chronic pain.
Propiedades
IUPAC Name |
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO/c1-15-13-17(14-16(2)18(15)19)21-12-8-4-7-11-20-9-5-3-6-10-20/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZWPYDSLMXETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5134492.png)
![methyl 4-oxo-4-[4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)-1-piperidinyl]butanoate](/img/structure/B5134500.png)
![2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B5134508.png)
![methyl 5-{ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}-5-oxopentanoate](/img/structure/B5134520.png)
![2-[(3-bromobenzyl)thio]-N-ethylacetamide](/img/structure/B5134528.png)

![cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5134538.png)



![ethyl 4,10-bis(2-ethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134566.png)

![ethyl 4-{[2-(3-chlorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5134594.png)
![1-(2,4-dimethylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5134617.png)